Antiviral Potency Ranking: Epigoitrin's Distinct Position Among Glucosinolate Analogs Against H1N1 Influenza
Epigoitrin exhibits a specific, mid-tier antiviral potency against the influenza A (H1N1) virus when directly compared to its structural analogs epiprogoitrin, progoitrin, and goitrin. A head-to-head study determined that the compounds all exhibited dose-dependent inhibition, but with a clear and quantifiable hierarchy. [1] The study reported the antiviral potency order as: progoitrin > goitrin > epigoitrin > epiprogoitrin. [1] This ranking is essential for scientists selecting the appropriate tool, as it delineates epigoitrin's activity from both more potent (progoitrin) and less potent (epiprogoitrin) analogs in the same biosynthetic pathway.
| Evidence Dimension | Relative Antiviral Potency against Influenza A Virus (H1N1) |
|---|---|
| Target Compound Data | Third most potent out of four analogs tested. |
| Comparator Or Baseline | Progoitrin (most potent), Goitrin (second most potent), Epiprogoitrin (least potent). |
| Quantified Difference | Ranked order of potency: Progoitrin > Goitrin > Epigoitrin > Epiprogoitrin. |
| Conditions | In vitro evaluation on Madin-Darby canine kidney (MDCK) cells infected with influenza A virus (A/California/7/2009 H1N1) via cytopathic effect (CPE) inhibition assay. |
Why This Matters
Procurement of the correct analog is critical, as substituting epigoitrin with the more potent progoitrin or less potent epiprogoitrin would fundamentally alter the dose-response relationship in any subsequent antiviral assay.
- [1] Nie, L. X., et al. (2020). Antiviral activity of Isatidis Radix derived glucosinolate isomers and their breakdown products against influenza A in vitro/ovo and mechanism of action. Journal of Ethnopharmacology, 248, 112326. View Source
